2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide (hereafter referred to as Compound A) is a quinazoline derivative with a 2-chlorophenyl carbamoylmethyl sulfanyl group at position 2, a pentyl chain at position 3, and a furan-2-ylmethyl carboxamide group at position 5. Quinazolines are recognized for their roles as efflux pump inhibitors (EPIs) and antimicrobial agents, particularly against Pseudomonas aeruginosa . The structural complexity of Compound A, including its sulfanyl bridge and lipophilic pentyl chain, suggests enhanced membrane permeability and target binding compared to simpler analogs.
Properties
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O4S/c1-2-3-6-13-32-26(35)20-12-11-18(25(34)29-16-19-8-7-14-36-19)15-23(20)31-27(32)37-17-24(33)30-22-10-5-4-9-21(22)28/h4-5,7-12,14-15H,2-3,6,13,16-17H2,1H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNIKQCVYOUCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and carbamoyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or heterocyclic rings.
Scientific Research Applications
2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of Compound A and their distinguishing features are summarized below:
Biological Activity
The compound 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, which includes a quinazoline core, positions it as a candidate for various therapeutic applications, including anticancer properties.
Chemical Structure and Properties
The chemical formula of the compound is . The structure features a quinazoline moiety, which is known for its biological relevance, particularly in drug development. The presence of functional groups such as chlorophenyl and furan enhances its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The mechanism may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could modulate receptor activity, impacting signaling pathways critical for cell survival and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related quinazoline derivatives. For instance, compounds structurally similar to our target compound have shown significant cytotoxicity against various cancer cell lines. A notable example includes a derivative with an IC50 value of 1.539 μM/ml against the A549 lung cancer cell line, indicating strong inhibitory effects compared to standard treatments like Paclitaxel .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to target proteins. For instance, one study reported a MolDock Score of -110.2253 for similar analogs, suggesting effective interaction with the epidermal growth factor receptor (EGFR), which is crucial in many cancers . Such studies provide insights into how structural modifications can enhance biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis with other quinazoline derivatives reveals that modifications at specific positions significantly influence biological activity:
| Compound | Structure | IC50 (μM/ml) | Target |
|---|---|---|---|
| Compound A | Quinazoline derivative | 1.539 | A549 |
| Compound B | Quinazoline derivative | 0.3 | K562 |
| Target Compound | This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
